3,5-Dichloro-4-fluorophenylacetonitrile
Description
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Properties
IUPAC Name |
2-(3,5-dichloro-4-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2FN/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQBGJFVRSLZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dichloro-4-fluorophenylacetonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring, along with an acetonitrile functional group. Its molecular formula is C9H6Cl2FN, and it exhibits unique physicochemical properties that influence its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen substituents enhances the compound's binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation: It may modulate receptor activity, impacting cell signaling processes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Inhibition of Amyloidogenesis:
A study investigated the effects of this compound on amyloid-beta (Aβ) production in neuronal cell lines. The results demonstrated that the compound could significantly reduce Aβ levels by modulating γ-secretase activity, suggesting potential applications in Alzheimer's disease therapy . -
Anti-inflammatory Effects:
Research has shown that this compound possesses anti-inflammatory properties by inhibiting COX enzymes. This effect was evaluated using RAW 264.7 macrophage cells treated with lipopolysaccharide (LPS), leading to a marked reduction in nitric oxide synthesis and other inflammatory mediators . -
Cytotoxicity Assessment:
In various assays assessing cell viability, this compound exhibited cytotoxic effects at higher concentrations (≥100 µM). However, lower concentrations (1 µM) did not significantly affect cell viability in certain neuronal models .
Research Findings
Recent studies have expanded on the potential therapeutic applications of this compound:
- Synthesis of Analogues: Researchers have synthesized various analogues to enhance efficacy and reduce toxicity. Modifications at the phenyl ring have been explored to optimize biological activity while maintaining safety profiles .
- Pharmacokinetic Studies: Preliminary pharmacokinetic evaluations indicate favorable absorption profiles for compounds related to this compound, supporting further development as therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
